4-Chloropyrazolo[1,5-a]pyridin-5-amine chemical properties
4-Chloropyrazolo[1,5-a]pyridin-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of the Pyrazolo[1,5-a]pyrimidine Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Scaffolds in Modern Chemistry
In the landscape of medicinal chemistry and materials science, certain heterocyclic structures emerge as "privileged scaffolds" due to their versatile synthetic handles and profound biological activities. The pyrazolo[1,5-a]pyrimidine core is a prominent member of this class.[1][2] While specific isomers, such as 4-Chloropyrazolo[1,5-a]pyridin-5-amine, may be sparsely documented in current literature, a deep understanding of the parent scaffold is paramount for any researcher aiming to innovate in this chemical space. This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine system, focusing on its fundamental chemical properties, synthesis, reactivity, and applications, thereby equipping scientists with the foundational knowledge to explore its vast potential.
The Pyrazolo[1,5-a]pyrimidine Core: A Structural Overview
The pyrazolo[1,5-a]pyrimidine system is a fused, bicyclic heteroaromatic compound, structurally analogous to purine. This resemblance allows it to interact with a wide range of biological targets, often by mimicking endogenous purine bases.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators in cellular signaling pathways frequently dysregulated in diseases like cancer.[5][6]
Physicochemical Properties
The physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be extensively modulated through substitution. The core itself is a planar, aromatic system. The introduction of substituents like halogens (e.g., chlorine) and amines dramatically influences solubility, lipophilicity (LogP), and crystal packing.
| Property | General Observation for Chloro-Amine Derivatives | Source |
| Molecular Formula | C₆H₅ClN₄ (for isomers like 7-chloro- and 5-chloropyrazolo[1,5-a]pyrimidin-5-amine) | [7][8] |
| Molecular Weight | ~168.59 g/mol | [7][8] |
| Physical Form | Typically pale-yellow to brown solids at room temperature. | [7] |
| Storage | Recommended storage is in a dry, well-ventilated place, often at 2-8°C. | [7][8] |
| Solubility | Varies greatly with substitution; generally soluble in organic solvents like DMSO and DMF. | [9] |
Spectroscopic Characterization
Elucidation of substituted pyrazolo[1,5-a]pyrimidines relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the bicyclic core. For instance, in a 3-bromo-5-substituted derivative, distinct doublets can be observed for the H6 and H7 protons in the pyrimidine ring.[9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.[9][10]
-
Infrared (IR) Spectroscopy: IR spectra can identify key functional groups, such as the N-H stretches of amine substituents and C=N stretches within the aromatic rings.[10][11]
Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole precursor and a β-dicarbonyl compound (or a synthetic equivalent).[4][5][12] This reaction proceeds via initial nucleophilic attack from the exocyclic amino group of the pyrazole onto a carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[5]
General Synthesis Workflow
Caption: General workflow for the synthesis of a dichlorinated pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocol: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from established methodologies for preparing key intermediates for drug discovery.[13]
Step A: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
Prepare a solution of sodium ethanolate by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add 5-amino-3-methylpyrazole.
-
Add diethyl malonate dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water and a cold solvent (e.g., ethanol), and dry to yield the dihydroxy-heterocycle 1 .
Step B: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Suspend the diol product 1 in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux under an inert atmosphere for 2-4 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product (e.g., by column chromatography) to obtain the dichloro-derivative 2 .
Chemical Reactivity and Strategic Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple sites for functionalization, with the reactivity being highly dependent on the existing substituents. For chloro-substituted derivatives, the chlorine atoms act as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions.
Key Reactivity Sites
Caption: Key reactivity sites on the pyrazolo[1,5-a]pyrimidine scaffold.
-
Positions C5 and C7: When substituted with halogens, these positions are highly electrophilic and susceptible to SₙAr. The C7 position is often more reactive than the C5 position, allowing for selective, stepwise substitutions.[13] This is the primary route for introducing amine functionalities.[6]
-
Position C3: This position on the pyrazole ring is electron-rich and nucleophilic, making it a prime site for C-H activation and subsequent arylation reactions using palladium catalysts.[2]
Nucleophilic Aromatic Substitution (SₙAr)
The introduction of an amine at the C5 position, relevant to the target topic, is typically achieved via SₙAr on a 5-chloro precursor.
Workflow: SₙAr for Amination
-
Dissolve the 5-chloropyrazolo[1,5-a]pyrimidine intermediate in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the desired amine nucleophile. The reaction may require a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture (conventional or microwave heating) to drive the substitution.[6]
-
Upon completion, the product is isolated through standard workup and purification procedures.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small-molecule protein kinase inhibitors. Its rigid structure allows it to fit into the ATP-binding pocket of kinases, while its multiple substitution points enable chemists to fine-tune selectivity and potency.
-
IRAK4 Inhibitors: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target for treating inflammatory diseases.[6]
-
PI3Kδ Inhibitors: Indole derivatives of the pyrazolo[1,5-a]pyrimidine core have been synthesized as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is overactive in inflammatory diseases and certain cancers.[13]
-
Antitubercular Agents: The pyrazolo[1,5-a]pyrimidin-7(4H)-one variant has been identified in multiple screens as a promising scaffold for developing new drugs against Mycobacterium tuberculosis.[12]
Safety and Handling
As with all laboratory chemicals, compounds based on the pyrazolo[1,5-a]pyrimidine scaffold should be handled with care.
-
General Precautions: Use personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Hazards: Depending on the specific substituents, these compounds may be harmful if swallowed, inhaled, or cause skin and eye irritation.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere for sensitive derivatives.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and valuable platform in modern chemical research. Its straightforward synthesis and predictable reactivity patterns at key positions allow for the systematic construction of large chemical libraries. While direct information on 4-Chloropyrazolo[1,5-a]pyridin-5-amine is limited, the principles outlined in this guide provide a robust framework for its potential synthesis and reactivity, likely involving a multi-step process culminating in a regioselective amination or halogenation. The continued exploration of this scaffold, particularly in creating novel substitution patterns, promises to yield new therapeutic agents and advanced materials.
References
-
MDPI. (2025, January 21). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]
-
Angene Chemical. (2025, March 24). Safety Data Sheet. [Link]
-
ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
-
Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
AJOL. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link]
-
PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Beilstein Archives. (2021, August 16). Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. [Link]
-
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
Beilstein Journal of Organic Chemistry. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
ACS Medicinal Chemistry Letters. (2015, April 20). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]
-
PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
MDPI. (2023, June 30). Pyrazolo[4,3-e]tetrazolo[1,5-b][14][15][17]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. [Link]
-
Beilstein Archives. (2021, August 16). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. [Link]
-
PMC. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]
-
PubMed. (2011, October 15). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. [Link]
-
ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-AMINO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 245095-96-9 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
